molecular formula C11H19NO B174419 5-(Aminomethyl)adamantan-2-OL CAS No. 1221817-92-0

5-(Aminomethyl)adamantan-2-OL

Cat. No. B174419
M. Wt: 181.27 g/mol
InChI Key: FQVWYKRNBLKXQJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)adamantan-2-OL is a compound with the molecular formula C11H19NO . It contains both an alcohol and an amine functional group, which allows for diverse chemical modifications. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.


Synthesis Analysis

5-(Aminomethyl)adamantan-2-OL can be used as a monomer in the synthesis of various polymers with unique properties. Its rigid adamantane core and functional groups can influence the polymer’s structure and functionality, leading to materials with potential applications in areas like drug delivery, sensors, and electronics.


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)adamantan-2-OL is characterized by a rigid adamantane core, an alcohol group, and an aminomethyl group . The InChI code for this compound is InChI=1S/C11H19NO/c12-6-11-3-7-1-8 (4-11)10 (13)9 (2-7)5-11/h7-10,13H,1-6,12H2 .


Chemical Reactions Analysis

Adamantane derivatives, including 5-(Aminomethyl)adamantan-2-OL, undergo a range of chemical reactions, reflecting their versatility. For instance, the electrophilic reactions of 5-aryltetrazoles with adamantane derivatives yield products with new functional groups, demonstrating the reactivity of the adamantane core in nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

5-(Aminomethyl)adamantan-2-OL has a molecular weight of 181.27 g/mol. The computed properties of this compound include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, and a topological polar surface area of 46.2 Ų .

Scientific Research Applications

Electrophilic Reactions and Synthesis of Derivatives

  • Research has explored the reaction of isomeric 5-nitrophenyl-NH-tetrazoles with adamantan-1-ol, leading to the formation of new isomeric 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles. These compounds' structures were confirmed by NMR spectroscopy and mass spectrometry. They are of interest due to their potential in creating novel chemical structures (Mikolaichuk, Spasibenko, & Trifonov, 2020).

Antiviral Properties

  • Some adamantan-1-ol derivatives, specifically 2-adamantyl-5-aryl-2H-tetrazoles, have shown moderate inhibitory activity against influenza A (H1N1) virus. These compounds were synthesized through a regioselective reaction and have been structurally verified. Their thermal stability and antiviral selectivity indexes indicate potential use in antiviral research (Mikolaichuk et al., 2021).

Noncovalent Interactions in Adamantane Derivatives

  • A study on adamantane-1,3,4-thiadiazole hybrids revealed significant insights into their noncovalent interactions. These interactions were characterized using quantum theory and other analytical methods, contributing to understanding the stabilization of these crystal structures (El-Emam et al., 2020).

Synthesis and Anti-HIV Activity

  • 2-Adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles have been synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2, showing moderate activity. This suggests their potential as a new lead in antiviral agent development (Khan et al., 2012).

Synthesis and Antibacterial Activity

  • Adamantan-2-ol derivatives have been investigated for their potent antibacterial properties. The synthesis of these compounds and their lipophilicity studies provide insights into their potential as antibacterial agents (Antoniadou-Vyza et al., 1996).

Safety And Hazards

The safety data sheet for 5-(Aminomethyl)adamantan-2-OL is available for reference . It is recommended to handle this compound under the supervision of a technically qualified individual .

Future Directions

Given the high reactivity of 5-(Aminomethyl)adamantan-2-OL and its potential for diverse chemical modifications, it offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This makes it a promising compound for future research and development in the field of chemistry .

properties

IUPAC Name

5-(aminomethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVWYKRNBLKXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)adamantan-2-OL

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